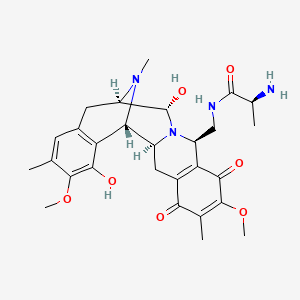
サフラシンB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Safracin B is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens. It is a natural antibiotic with broad-spectrum antimicrobial and potent antitumor activities
科学的研究の応用
Chemistry
In chemistry, Safracin B is used as a precursor for the synthesis of other complex molecules. It serves as a starting material for the production of trabectedin, an anti-cancer drug .
Biology
In biological research, Safracin B is studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of bacterial resistance mechanisms .
Medicine
Safracin B has significant applications in medicine, particularly in cancer treatment. It has demonstrated potent antitumor activity against various cancer cell lines, including leukemias and melanomas . Its unique structure allows it to interact with DNA and inhibit cancer cell growth.
Industry
In the industrial sector, Safracin B is used in the production of antibiotics and other pharmaceuticals. Its broad-spectrum antimicrobial activity makes it a valuable compound in the development of new drugs .
作用機序
Target of Action
Safracin B is a novel antibiotic of the saframycin family produced by Pseudomonas fluorescens . It displays antitumor activity against L1210 and P388 leukemias and B16 melanoma . The primary targets of Safracin B are these cancer cells.
Mode of Action
Early research indicates that the alpha-carbinolamine structure may play an important role in the antitumor action of this type of antibiotic .
Result of Action
Safracin B has been shown to have antitumor activity, with effective doses much lower than those of Safracin A . It has also been found to prolong the life of tumor-bearing mice to a greater extent than Safracin A .
生化学分析
Cellular Effects
Safracin B has significant effects on various types of cells and cellular processes. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma . The alpha-carbinolamine structure of Safracin B may play an important role in its antitumor action .
Molecular Mechanism
The mechanism of action of Safracin B at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The safracin cluster is able to direct the synthesis of safracin in other strains . Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine is the precursor of two amino acids of the molecule .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Safracin B exhibits changes in its effects. Safracin B was found to be rather unstable compared to Safracin A
準備方法
Synthetic Routes and Reaction Conditions
Safracin B can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the oxidation of the analog P19B to generate the compound P22B, which is then methylated to produce Safracin B . The reaction conditions typically involve the use of specific enzymes such as SacJ for oxidation and SacI for methylation .
Industrial Production Methods
Industrial production of Safracin B often involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens. The overexpression of certain genes, such as mexEF-oprN, can significantly increase the production levels of Safracin B . This method is advantageous as it allows for the large-scale production of the compound in a cost-effective manner.
化学反応の分析
Types of Reactions
Safracin B undergoes various chemical reactions, including:
Oxidation: Conversion of P19B to P22B.
Methylation: Methylation of P22B to produce Safracin B.
Hydroxylation: Transformation of Safracin B to other analogs such as Safracin A.
Common Reagents and Conditions
The common reagents used in these reactions include specific enzymes like SacJ for oxidation and SacI for methylation . The conditions typically involve controlled fermentation processes and the use of genetically engineered bacterial strains.
Major Products Formed
The major products formed from these reactions include Safracin B and its analogs, such as Safracin A, which have similar antimicrobial and antitumor properties .
類似化合物との比較
Similar Compounds
Saframycin B: An antibiotic produced by Myxococcus xanthus with a similar structure to Safracin B.
Trabectedin (ET-743): A semi-synthetic derivative of Safracin B used as an anti-cancer drug.
Uniqueness
Safracin B is unique due to its broad-spectrum antimicrobial and potent antitumor activities. Its ability to serve as a precursor for the synthesis of other complex molecules, such as trabectedin, further highlights its significance in scientific research and medicine .
特性
CAS番号 |
87578-99-2 |
|---|---|
分子式 |
C28H36N4O7 |
分子量 |
540.6 g/mol |
IUPAC名 |
(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |
InChIキー |
GKUZBRIJGIGFKC-DODRDYGUSA-N |
SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
異性体SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
正規SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
外観 |
Solid powder |
Key on ui other cas no. |
82029-27-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















